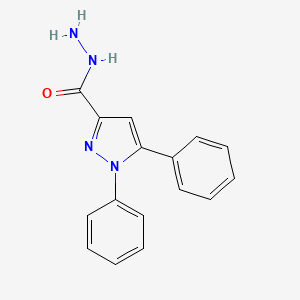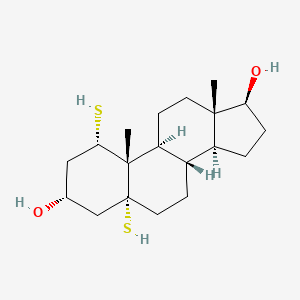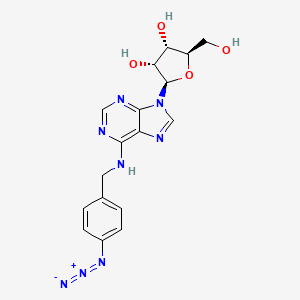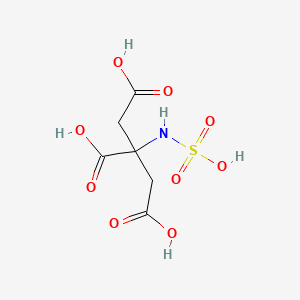
N-Methyldioctylamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-Methyldioctylamine and similar compounds involves complex chemical reactions, often requiring specific catalysts and conditions for effective production. For instance, a novel three-component reaction catalyzed by dirhodium(II) acetate for the synthesis of 1,2-diamines indicates the intricate methods employed in synthesizing nitrogen-containing compounds (Wang et al., 2003). Similarly, the utilization of palladium-catalyzed methylation for synthesizing N-methyl-arylamines from nitroarenes using methanol as a green methylating agent showcases modern approaches to N-alkylation (Wang et al., 2019).
Molecular Structure Analysis
The molecular structure of N-Methyldioctylamine, like other amine compounds, plays a crucial role in its chemical behavior and interactions. Studies on similar compounds, such as N-Methylidene(bis(trimethylsilyl)methyl)amine, reveal the importance of molecular structure in determining reactivity and stability (Palomo et al., 1997).
Chemical Reactions and Properties
The chemical reactions involving N-Methyldioctylamine and its derivatives are diverse, including catalytic processes and interactions with various substrates. For instance, the formation of N-Nitrosodimethylamine during chloramination of secondary and tertiary amines underscores the complexity of reactions involving nitrogen-containing compounds (Spahr et al., 2017).
Physical Properties Analysis
The physical properties of N-Methyldioctylamine, including phase transitions and solubility, are influenced by its molecular structure. Research on related compounds, such as the study on physical properties and surface interactions of bilayer membranes containing N-methylated phosphatidylethanolamines, provides insights into the behavior of N-methylated amines in different environments (Gagne et al., 1985).
Chemical Properties Analysis
The chemical properties of N-Methyldioctylamine, such as reactivity and stability, are essential for its applications in synthesis and material science. The synthesis and characterization of polymers derived from N-methylated amines, as discussed in studies on polydiphenylamine and poly-N-methylaniline, highlight the utility of N-methylation in modifying chemical properties for specific applications (Comisso et al., 1988).
Applications De Recherche Scientifique
N-Methyldioctylamine is an organic compound with the chemical formula C16H35N . It is a two-branched C8 amine and is considered an organic base . It is a colorless to pale yellow liquid characterized by its long alkyl chain and amino functional group .
-
Surfactant and Emulsifier : N-Methyldioctylamine can act as a surfactant and emulsifier . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. Emulsifiers are substances that stabilize an emulsion by increasing its kinetic stability.
-
Wetting Agent and Dispersant : N-Methyldioctylamine can also act as a wetting agent and dispersant . Wetting agents are substances that reduce the surface tension of a liquid, causing the liquid to spread across or penetrate the surface of a solid. Dispersants are additives used to maintain suspended particles in a solution or mixture.
-
Corrosion Inhibitor : N-Methyldioctylamine can be used as a corrosion inhibitor . Corrosion inhibitors are chemicals that can significantly reduce the corrosion rate of materials, especially metals.
-
Solvent : N-Methyldioctylamine can be used as a solvent . Solvents are substances that can dissolve other substances, creating a solution. This property is often used in chemical reactions and in the manufacturing of products such as paints, plastics, and pharmaceuticals.
-
HPLC Column Separation : N-Methyldioctylamine can be used in High-Performance Liquid Chromatography (HPLC) for column separation . HPLC is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture.
-
Chemical Synthesis : N-Methyldioctylamine can be used in chemical synthesis . It can act as a reagent or catalyst in various chemical reactions due to its organic base properties .
-
Phase Transfer Catalyst : N-Methyldioctylamine can be used as a phase transfer catalyst . Phase transfer catalysts are used in heterogeneous reaction systems to facilitate the migration of a reactant from one phase to another.
-
Ion Pairing Agent : N-Methyldioctylamine can be used as an ion pairing agent . Ion pairing agents are used in chromatography to pair an ion in the mobile phase with an oppositely charged ion in the stationary phase, improving the separation of ionic compounds.
-
Precursor in Material Science : N-Methyldioctylamine can be used as a precursor in the synthesis of materials . For example, it can be used in the preparation of metal-organic frameworks (MOFs), which are compounds consisting of metal ions or clusters coordinated to organic ligands.
-
Lubricant and Antiwear Agent : N-Methyldioctylamine can be used as a lubricant and antiwear agent . It can reduce friction between surfaces in mutual contact, which reduces heat generation when the surfaces move.
Safety And Hazards
Orientations Futures
The future outlook for the N-Methyldioctylamine market appears highly positive. The increasing demand for epoxy-based products across multiple industries is expected to drive the market growth . The growth is also attributed to the rising application of N-Methyldioctylamine in the production of paints, coatings, and sealants . Additionally, the growing electronics industry, which heavily relies on epoxy adhesives and resins, is set to contribute to the market expansion .
Propriétés
IUPAC Name |
N-methyl-N-octyloctan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H37N/c1-4-6-8-10-12-14-16-18(3)17-15-13-11-9-7-5-2/h4-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLYANLCNIKXMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(C)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H37N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042209 | |
| Record name | N-Methyldioctylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear very slightly yellow liquid; [Acros Organics MSDS] | |
| Record name | 1-Octanamine, N-methyl-N-octyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Methyl-N-octyl-1-octanamine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16028 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
N-Methyldioctylamine | |
CAS RN |
4455-26-9 | |
| Record name | N-Methyl-N-octyl-1-octanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4455-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dioctylmethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004455269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Octanamine, N-methyl-N-octyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-Methyldioctylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9042209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyldioctylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.459 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-METHYLDIOCTYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HR4264OL41 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-[(2-Chlorobenzylidene)amino]-6H-dibenzo[b,d]pyran-6-one](/img/structure/B1208227.png)




![benzyl N-[5-(diaminomethylideneamino)-1-[[6'-[[5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl]amino]-1-oxopentan-2-yl]carbamate](/img/structure/B1208237.png)


